molecular formula C15H8Cl2N2S2 B14297468 [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate CAS No. 113260-81-4

[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate

Cat. No.: B14297468
CAS No.: 113260-81-4
M. Wt: 351.3 g/mol
InChI Key: OAQFKQAOLOXCOP-UHFFFAOYSA-N
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Description

[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is an organosulfur compound characterized by the presence of thiocyanate groups attached to a bis(4-chlorophenyl) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiocyanate salts under controlled conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:

2C6H4ClCH2Cl+2KSCNC6H4ClCH2SCN+2KCl2 \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + 2 \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SCN} + 2 \text{KCl} 2C6​H4​ClCH2​Cl+2KSCN→C6​H4​ClCH2​SCN+2KCl

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocyanate groups to thiols or other sulfur-containing functional groups.

    Substitution: Nucleophilic substitution reactions can replace the thiocyanate groups with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) and ethanol (C₂H₅OH) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Amines, alcohols, and other substituted derivatives.

Scientific Research Applications

[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate has several applications in scientific research:

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate involves the interaction of its thiocyanate groups with biological targets. The compound can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • Bis(4-chlorophenyl) sulfide
  • Bis(4-chlorophenyl) sulfoxide

Comparison

Compared to similar compounds, [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and biological activity. The thiocyanate groups enhance the compound’s ability to participate in nucleophilic substitution and redox reactions, making it a versatile reagent in synthetic chemistry and a potential candidate for various applications in biology and medicine.

Properties

CAS No.

113260-81-4

Molecular Formula

C15H8Cl2N2S2

Molecular Weight

351.3 g/mol

IUPAC Name

[bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate

InChI

InChI=1S/C15H8Cl2N2S2/c16-13-5-1-11(2-6-13)15(20-9-18,21-10-19)12-3-7-14(17)8-4-12/h1-8H

InChI Key

OAQFKQAOLOXCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(SC#N)SC#N)Cl

Origin of Product

United States

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